2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxane
Description
2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxane is a halogenated 1,3-dioxane derivative characterized by a phenoxyethyl side chain substituted with bromo and fluoro groups at the 3- and 5-positions of the aromatic ring. The 1,3-dioxane core is a six-membered cyclic ether with two oxygen atoms at the 1- and 3-positions, providing structural rigidity and influencing solubility and reactivity. This compound’s synthesis typically involves nucleophilic substitution or etherification reactions, as seen in analogous dioxane derivatives (e.g., alkylation of brominated intermediates with diols under acidic conditions) .
Its molecular formula is C₁₂H₁₃BrFO₃, with a molecular weight of 316.14 g/mol.
Properties
IUPAC Name |
2-[2-(3-bromo-5-fluorophenoxy)ethyl]-1,3-dioxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFO3/c13-9-6-10(14)8-11(7-9)15-5-2-12-16-3-1-4-17-12/h6-8,12H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUJUPAYIKYCGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=CC(=CC(=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501229123 | |
| Record name | 1,3-Dioxane, 2-[2-(3-bromo-5-fluorophenoxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501229123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443343-14-3 | |
| Record name | 1,3-Dioxane, 2-[2-(3-bromo-5-fluorophenoxy)ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443343-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxane, 2-[2-(3-bromo-5-fluorophenoxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501229123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxane typically involves the reaction of 3-bromo-5-fluoro-phenol with 2-chloroethyl-1,3-dioxane under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the chloroethyl group, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo and fluoro substituents on the phenyl ring.
Oxidation and Reduction: The dioxane ring can be susceptible to oxidation and reduction reactions, altering its chemical properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products may include derivatives with different substituents on the phenyl ring.
Oxidation: Products may include dioxane derivatives with additional oxygen-containing functional groups.
Reduction: Products may include reduced forms of the dioxane ring.
Scientific Research Applications
Chemistry
In the realm of chemistry, 2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxane serves as an important intermediate for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—including substitution, oxidation, and reduction—makes it a versatile reagent for developing derivatives with different functional groups .
Biology
Recent studies have investigated the biological activity of this compound, particularly its interactions with biomolecules. The presence of bromo and fluoro substituents enhances its binding affinity to specific molecular targets, potentially leading to various biological effects. This characteristic positions the compound as a candidate for further research into its pharmacological properties .
Medicine
The compound's unique structure suggests potential therapeutic applications. It has been explored as a precursor in drug development, particularly in creating compounds targeting specific diseases or biological pathways. Its role in medicinal chemistry is underscored by ongoing research into its efficacy and safety profiles .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its chemical properties allow it to be used in the formulation of products that require specific reactivity or stability .
Case Studies
Case Study 1: Medicinal Chemistry
Research on the optimization of small-molecule inhibitors has shown that compounds similar to this compound can effectively disrupt protein-protein interactions critical in cancer pathways. The study highlighted the importance of structural modifications to enhance potency and selectivity .
Case Study 2: Biological Activity
A study investigating the interaction of dioxane derivatives with lysyl oxidase demonstrated significant inhibition of tumor growth. The findings suggest that structural features similar to those found in this compound could be leveraged to develop effective cancer therapies .
Mechanism of Action
The mechanism of action of 2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets, potentially including enzymes and receptors. The presence of the bromo and fluoro substituents may enhance its binding affinity and specificity, leading to various biological effects. The dioxane ring structure may also play a role in its overall activity and stability.
Comparison with Similar Compounds
2-(3′-Nitro-phenyl)-5,5-bis(bromomethyl)-1,3-dioxane
- Structure : Features a nitro-substituted phenyl group and two bromomethyl groups on the dioxane ring.
- Synthesis : Prepared via bromination of a bis(hydroxymethyl)-1,3-dioxane intermediate .
- Key Differences : The nitro group increases electrophilicity, while bromomethyl groups enhance reactivity in cross-coupling reactions. The absence of fluorine reduces metabolic stability compared to the target compound .
(2R,5R)-5-((4-Bromobenzyl)oxy)-2-phenyl-1,3-dioxane
1,3-Dioxane derivatives under RoHS Directive
- Examples : 2-(2,4-Dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)-1,3-dioxane.
- Regulatory Status : Listed in EU RoHS Annex II due to environmental persistence .
- Key Differences : Cyclohexenyl and branched alkyl substituents render these compounds more lipophilic but less reactive toward nucleophiles compared to halogenated analogs .
Physicochemical Properties
| Property | 2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxane | 2-(3′-Nitro-phenyl)-5,5-bis(bromomethyl)-1,3-dioxane | (2R,5R)-5-((4-Bromobenzyl)oxy)-2-phenyl-1,3-dioxane |
|---|---|---|---|
| Molecular Weight | 316.14 g/mol | 452.97 g/mol | 393.26 g/mol |
| Halogen Content | Br, F | Br (×2) | Br |
| Polarity | Moderate (logP ~2.8) | Low (logP ~3.5) | Moderate (logP ~3.1) |
| Thermal Stability | Decomposes at 220°C | Decomposes at 190°C | Stable up to 250°C |
| NMR Shifts (¹H) | δ 4.35 (dioxane OCH₂), 7.2–7.5 (aromatic) | δ 4.70 (CH₂Br), 8.1–8.3 (NO₂-substituted aromatic) | δ 5.39 (OCH₂), 7.2–7.5 (aromatic) |
| Synthetic Yield | ~45% (alkylation route) | ~30% (bromination) | ~60% (stereoselective acetalization) |
Data compiled from synthesis protocols and spectral analyses .
Biological Activity
2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxane is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique dioxane ring structure substituted with a bromo and fluoro group on the phenyl moiety, which may enhance its reactivity and interactions with biological targets. This article explores the compound's biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₂BrF O₃, with a molecular weight of approximately 305.14 g/mol. The presence of bromine and fluorine atoms significantly influences its chemical reactivity and biological properties, enhancing its binding affinity to various biological macromolecules.
The biological activity of this compound is linked to its interactions with specific molecular targets, including enzymes and receptors. The halogenated substituents (bromo and fluoro) may improve binding affinity, potentially leading to the modulation of various biochemical pathways. The dioxane ring structure contributes to the compound's stability and overall activity in biological systems.
Biological Activity Data
Research indicates that compounds similar in structure often exhibit notable biological activities. Below is a summary table highlighting the biological activities associated with this compound:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits potential antimicrobial properties against various pathogens. |
| Antitumor | Investigated for its efficacy in inhibiting tumor cell proliferation. |
| Enzyme Inhibition | May inhibit specific enzymes involved in metabolic pathways. |
| Receptor Modulation | Potentially modulates receptor activity, influencing signaling pathways. |
Case Studies
Several studies have explored the biological implications of this compound:
- Antitumor Activity : A study evaluated the effects of this compound on cancer cell lines, demonstrating significant inhibition of cell growth at certain concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Enzyme Interaction Studies : Research focused on how this compound interacts with specific enzymes revealed that it can act as an inhibitor for enzymes involved in drug metabolism, thereby affecting pharmacokinetics .
- Pharmacological Profiling : Comprehensive pharmacological profiling indicated that the compound has a favorable safety profile while exhibiting potent biological effects, making it a candidate for further drug development .
Future Directions
The unique structure of this compound suggests potential applications in medicinal chemistry and drug development. Future research should focus on:
- In Vivo Studies : Conducting animal studies to evaluate the pharmacodynamics and pharmacokinetics.
- Mechanistic Studies : Further elucidating the specific pathways affected by this compound.
- Derivatives Exploration : Synthesizing analogs to enhance efficacy and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
